molecular formula C11H22N2O2S B6620254 3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea

3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea

Cat. No.: B6620254
M. Wt: 246.37 g/mol
InChI Key: VYLMSCGQSIGOQZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a methoxyethyl group, a methyl group, and a methylsulfanylcyclopentyl group, contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-13(11(14)12-7-8-15-2)9-5-4-6-10(9)16-3/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMSCGQSIGOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1SC)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: The cyclopentyl ring is functionalized with a methylsulfanyl group through a substitution reaction.

    Introduction of the methoxyethyl group: The methoxyethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of 3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxyethyl and methylsulfanyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives with reduced functional groups.

    Substitution: New compounds with different alkyl or aryl groups replacing the original substituents.

Scientific Research Applications

3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclohexyl)urea: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.

    3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylphenyl)urea: Similar structure with a phenyl ring instead of a cyclopentyl ring.

Uniqueness

3-(2-Methoxyethyl)-1-methyl-1-(2-methylsulfanylcyclopentyl)urea is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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